Enhanced Lipophilicity (LogP) Versus the N-Acetyl Analog for Improved Membrane Permeability
The target compound exhibits substantially higher predicted lipophilicity (LogP = 2.26) compared to its closest simple analog, the N-acetyl derivative (LogP = 1.23), a difference of 1.03 log units . This increase is attributable to the three additional methyl groups in the pivaloyl substituent.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.25810 |
| Comparator Or Baseline | 1-[4-(2-Aminoethyl)piperidin-1-yl]ethanone (CAS 791563-61-6): LogP 1.23190 |
| Quantified Difference | ΔLogP = +1.03 (Target is approx. 10× more lipophilic) |
| Conditions | Predicted LogP via ACD/Labs Percepta Platform; identical polar surface area (PSA = 46.33 Ų) for both compounds |
Why This Matters
Higher lipophilicity at constant PSA directly translates to enhanced passive membrane permeability, a critical factor for central nervous system (CNS) drug discovery programs where the target compound's scaffold has demonstrated TAAR1 agonism.
